7-methoxy-N,1-dimethyl-1H-indol-2-amine
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-methoxy-N,1-dimethylindol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-12-10-7-8-5-4-6-9(14-3)11(8)13(10)2/h4-7,12H,1-3H3 |
InChI Key |
KMZIXPOOQMAVCA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(N1C)C(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-N,1-dimethyl-1H-indol-2-amine typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 7-methoxyphenylhydrazine and a suitable ketone or aldehyde.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. Common reagents include methanesulfonic acid and methanol, which are used under reflux conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-N,1-dimethyl-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
7-Methoxy-N,1-dimethyl-1H-indol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7-methoxy-N,1-dimethyl-1H-indol-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways depend on the biological context, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Heterocycle Modifications
The table below compares 7-methoxy-N,1-dimethyl-1H-indol-2-amine with key analogs identified in the evidence:
Key Comparative Insights
Substituent Position and Electronic Effects
- Methoxy vs. Bromo : The 7-methoxy group in the target compound is electron-donating, enhancing ring electron density and stability. In contrast, 7-bromo substitution () introduces electron-withdrawing effects, increasing reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) [5].
- N-Methylation : N1-methylation (common in indole derivatives) reduces metabolic degradation, as seen in tryptamine analogs. The N2-dimethyl group may enhance lipophilicity and receptor binding [13].
Heterocycle Core Differences
- Indole vs. Indoline : Saturated indoline derivatives (e.g., 2-methylindolin-1-amine) exhibit reduced aromaticity, altering π-π stacking interactions critical for receptor binding [15].
- Indole vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
